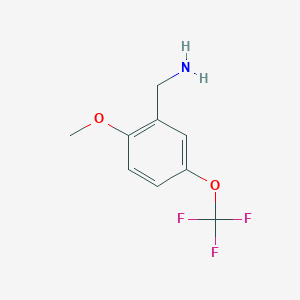

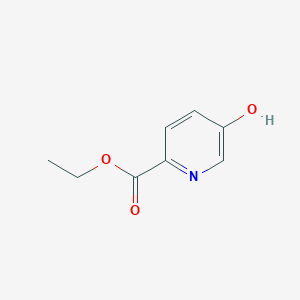

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other chemicals.科学的研究の応用

Molecular Modeling and Antioxidant Evaluation

A study by Althagafi (2022) focused on the molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which include the chemical structure related to 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone. This research explored the electronic and chemical reactivity of the derivatives towards various attacks and determined the highest occupied molecular orbital-lowest occupied molecular orbital (HOMO-LUMO) energies and Fukui indices using density functional theory (DFT). The compounds showed significant antioxidant activities, with specific di-2-thienyl ketones exhibiting high inhibition percentages when evaluated against vitamin C as a reference drug. These findings were supported by molecular docking analyses of the interactions between the di-2-thienyl ketone compounds and cytochrome c peroxidase (Althagafi, 2022).

Catalysis and Glycerol Conversion

Research by Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various chemicals, including benzaldehyde, formaldehyde, and acetone, to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. The study aimed to identify solid acids as heterogeneous catalysts for glycerol conversion into these chemicals, which are of interest as precursors for 1,3-propanediol derivatives. The research focused on conditions that favor the formation of [1,3]dioxan-5-ols while suppressing the production of [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).

Nucleophilic Addition/Cyclization

Wang et al. (2015) described an efficient synthesis process for trifluoromethyl substituted 5-alkylidene-1,3-dioxolane using a cooperatively catalyzed nucleophilic addition/cyclization of propargylic alcohols and trifluoromethyl ketones. The procedure yielded derivatives with good to excellent yields and was applicable to a broad range of substrates (Wang et al., 2015).

Protection of Ketones and Aldehydes

A study by Hassner, Bandi, and Panchgalle (2012) explored a mild, room-temperature process for protecting ketones or aldehydes as 1,3-dioxolane derivatives. The method was notable for its speed and compatibility with sensitive groups, such as O-THP, O-TBS, or N-Boc, and was conducted in the absence of strong protonic acids and in the presence of a base (Hassner, Bandi, & Panchgalle, 2012)](https://consensus.app/papers/mild-roomtemperature-protection-ketones-aldehydes-hassner/4df25fb392315cd3af6af588e02299ca/?utm_source=chatgpt).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to refer to scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!

特性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-3-5-11(6-4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVLASUWLKDWET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641916 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone | |

CAS RN |

898773-00-7 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)